molecular formula C10H8ClFN4O B14917579 n-((4h-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide

n-((4h-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide

Cat. No.: B14917579
M. Wt: 254.65 g/mol
InChI Key: GCVQKOZWJXQXSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 1,2,4-triazole derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 4-chloro-2-fluorobenzoic acid and the amino group of the triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Mechanism of Action

The mechanism of action of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and RAC-alpha serine/threonine-protein kinase (AKT1), which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .

Biological Activity

The compound n-((4H-1,2,4-triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is part of a class of benzamide derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The triazole moiety is synthesized through the reaction of 4-chloro-2-fluorobenzoyl chloride with a suitable triazole precursor. This process often includes the use of solvents like DMF (dimethylformamide) and catalysts such as sodium ascorbate to facilitate the reaction.

Anticancer Properties

Recent studies have indicated that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound BSW480 (Colon)3.8
Compound CA549 (Lung)6.1

These compounds were shown to induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism that disrupts normal cellular proliferation .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell metabolism. For example, studies have shown that triazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division . This inhibition leads to decreased levels of NADPH and destabilization of DHFR, ultimately resulting in reduced tumor growth.

Case Studies

  • Study on Antitumor Activity : A recent investigation evaluated the efficacy of this compound against human breast carcinoma cells (MCF-7). The study reported a dose-dependent inhibition of cell proliferation with an IC50 value of 5.2 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
  • In Vivo Studies : In animal models, administration of this compound demonstrated significant tumor reduction in xenograft models when compared to control groups. Histopathological examinations indicated a decrease in mitotic figures and increased necrosis within treated tumors.

Properties

Molecular Formula

C10H8ClFN4O

Molecular Weight

254.65 g/mol

IUPAC Name

4-chloro-2-fluoro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide

InChI

InChI=1S/C10H8ClFN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16)

InChI Key

GCVQKOZWJXQXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)NCC2=NC=NN2

Origin of Product

United States

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